molecular formula C22H21NO4S B2801162 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1705431-51-1

6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2801162
CAS No.: 1705431-51-1
M. Wt: 395.47
InChI Key: XPDBHKALQXGLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a chemical compound with the molecular formula C 22 H 21 NO 4 S and a molecular weight of 395.47 g/mol . It is supplied with a purity of 90% or higher and is identified by CAS Number 1705431-51-1 . While the specific biological targets and research applications for this particular compound are not extensively detailed in the public literature, its complex structure, featuring a pyran-2-one core linked to a substituted piperidine and a biaryl system, makes it a valuable intermediate or candidate for various investigative pathways. Researchers may find it of interest in areas such as medicinal chemistry for scaffold development, or as a building block in the synthesis of more complex molecules for screening against novel biological targets. The presence of the pyran-2-one moiety is a feature in compounds that have been investigated for a range of activities . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature and conduct their own assays to determine the specific utility and mechanism of action for this compound in their experimental systems. For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

6-methyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-15-12-20(13-21(24)26-15)27-19-6-9-23(10-7-19)22(25)17-4-2-16(3-5-17)18-8-11-28-14-18/h2-5,8,11-14,19H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBHKALQXGLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperidine Moiety: This step involves the reaction of the pyranone core with a piperidine derivative under specific conditions.

    Attachment of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using a reagent like benzoyl chloride.

    Incorporation of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in targeting specific biological pathways.

    Materials Science: Its unique structure might make it suitable for use in the development of new materials with specific properties.

    Biological Studies: The compound could be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism by which 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues from

Compounds in (e.g., 8a–8c , 14a–14d ) share a piperidine-benzamide/urea scaffold but differ in substitution patterns:

  • 8c (4-chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide): Features a chloro-methoxybenzamide group and urea linkage, synthesized in 65.2% yield. Its NMR data (DMSO-d6) indicate distinct deshielding effects due to electron-withdrawing substituents .
  • 14a (1-ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea): Contains a trifluoromethyl group and urea moiety, synthesized in 35.2% yield. The fluorine and CF3 groups enhance lipophilicity and metabolic stability compared to the thiophene in the target compound .

Key Differences :

  • Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitution compared to halogenated or fluorinated substituents in compounds.

Pyran-2-one Derivatives from and

  • 5f (4-hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one): Contains a pyran-2-one core with thiazole and pyrazole substituents. Unlike the target compound, it lacks a piperidine linker, instead featuring a complex heterocyclic system that may influence solubility and target selectivity .
  • 4-methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one (): A dihydro derivative with a styryl group and methoxy substitution. The saturated pyran ring and styryl chain reduce ring strain and increase hydrophobicity compared to the target compound’s fully conjugated pyran-2-one system .

Key Differences :

Piperidine-Linked Compounds from

  • BF90390 (6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one): Shares the pyran-2-one and piperidine-oxygen linker but substitutes the benzoyl group with a phenylsulfanyl-propanoyl chain. The sulfur atom in the sulfanyl group may confer different electronic effects (e.g., weaker electron-withdrawing capacity) compared to the thiophene’s aromatic sulfur .

Key Differences :

  • Thiophene’s aromaticity vs. phenylsulfanyl’s aliphatic chain: The former may enhance stability and π-stacking in biological targets, while the latter could increase flexibility and metabolic susceptibility.
  • Molecular weight and logP: BF90390 (MW 373.47) has a phenylsulfanyl group, likely making it more lipophilic than the target compound, which has a benzoyl-thiophene moiety.

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyran-2-one Piperidinyloxy, benzoyl-thiophene ~375 (estimated) High aromaticity, moderate lipophilicity
BF90390 Pyran-2-one Piperidinyloxy, phenylsulfanyl-propanoyl 373.47 Increased flexibility, higher logP
8c Piperidine-benzamide Chloro-methoxybenzamide, urea ~450 (estimated) Polar, strong H-bonding capacity
5f Pyran-2-one Thiazole-pyrazole-hydroxyphenyl ~450 (estimated) High polarity, complex heterocycles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.